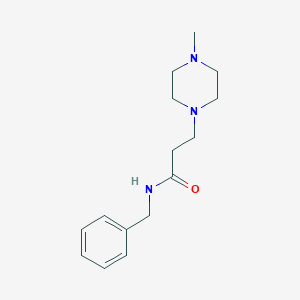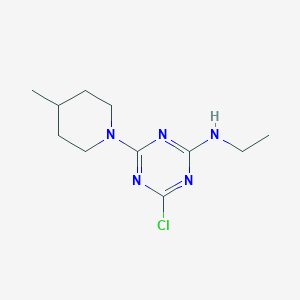
4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether, also known as IMPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival, which may contribute to its anticancer activity. Additionally, 4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether has been found to interact with certain receptors in the brain, which may explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether has been shown to have various biochemical and physiological effects, including anticancer, neuroprotective, and anti-inflammatory activity. In vitro and in vivo studies have demonstrated that 4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether can inhibit the growth and proliferation of various cancer cell lines, induce apoptosis, and reduce tumor size in animal models. 4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether has also been shown to protect neurons from oxidative stress and neurotoxicity, and to reduce inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are many potential future directions for research on 4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether, including the development of new synthetic methods, the investigation of its biological activity in different disease models, and the exploration of its applications in materials science and catalysis. Additionally, further studies are needed to elucidate the mechanism of action of 4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether and to identify potential drug targets and biomarkers for its therapeutic effects.
In conclusion, 4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether and to develop it into a useful tool for scientific research and drug discovery.
合成法
4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether can be synthesized through a multistep reaction process that involves the use of various reagents and solvents. The synthesis method typically starts with the preparation of 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)phenol, which is then reacted with isopropylmagnesium chloride and methyl iodide to produce the intermediate compound. The final step involves the reaction of the intermediate compound with 4-methylbenzyl chloride to yield 4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether.
科学的研究の応用
4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, 4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether has been employed as a ligand for the synthesis of various metal complexes with catalytic activity.
特性
製品名 |
4-(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)phenyl methyl ether |
|---|---|
分子式 |
C18H24N2O |
分子量 |
284.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-4-methyl-7-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C18H24N2O/c1-11(2)15-10-5-12(3)16-17(19-20-18(15)16)13-6-8-14(21-4)9-7-13/h6-9,11-12,15H,5,10H2,1-4H3,(H,19,20) |
InChIキー |
KGHOBCMCJCYPTD-UHFFFAOYSA-N |
SMILES |
CC1CCC(C2=C1C(=NN2)C3=CC=C(C=C3)OC)C(C)C |
正規SMILES |
CC1CCC(C2=C1C(=NN2)C3=CC=C(C=C3)OC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)

![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)

![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)

